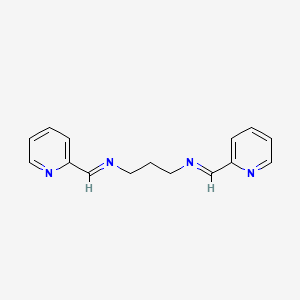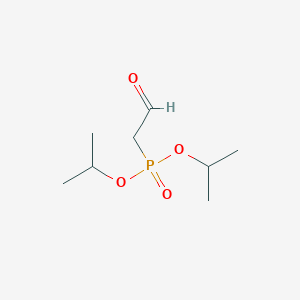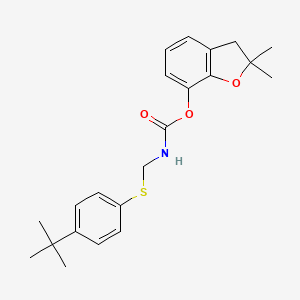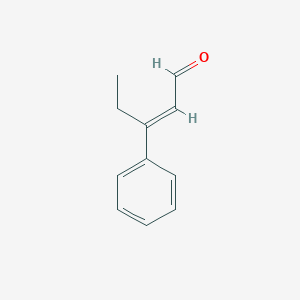
1,3-Propanediamine, N,N'-bis(2-pyridinylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- is a chemical compound known for its unique structure and properties It is a derivative of 1,3-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- typically involves the reaction of 1,3-propanediamine with 2-pyridinecarboxaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the pyridinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- has several scientific research applications, including:
Coordination Chemistry: The compound can act as a ligand, forming complexes with various metal ions
Catalysis: The compound and its metal complexes can be used as catalysts in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity, magnetism, and optical activity.
Biological Studies: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity. In biological systems, the compound may interact with proteins, nucleic acids, or other biomolecules, potentially altering their function or activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N’-bis(2-aminoethyl): This compound has similar structural features but with aminoethyl groups instead of pyridinylmethylene groups.
1,3-Diaminopropane: A simpler diamine with only amino groups, lacking the pyridinylmethylene substituents.
N,N-Dimethyl-1,3-propanediamine: A derivative with dimethyl groups on the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- is unique due to the presence of pyridinylmethylene groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis, where the electronic properties of the ligand can significantly influence the reactivity and selectivity of the metal center.
Eigenschaften
CAS-Nummer |
39489-18-4 |
|---|---|
Molekularformel |
C15H16N4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-pyridin-2-yl-N-[3-(pyridin-2-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C15H16N4/c1-3-10-18-14(6-1)12-16-8-5-9-17-13-15-7-2-4-11-19-15/h1-4,6-7,10-13H,5,8-9H2 |
InChI-Schlüssel |
YYDPTKXXIWOPCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C=NCCCN=CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)

![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)


![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)





![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
